molecular formula C11H14O B1611981 (Cyclopentyloxy)benzene CAS No. 33186-68-4

(Cyclopentyloxy)benzene

Cat. No. B1611981
CAS RN: 33186-68-4
M. Wt: 162.23 g/mol
InChI Key: NNKOHFRNPSBBQP-UHFFFAOYSA-N
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Description

Cyclopentyloxy)benzene, or CPO, is a cyclic compound consisting of one benzene ring with one oxygen atom and one cyclopentyloxy group attached. It is an important intermediate in the synthesis of a variety of organic compounds and is widely used in a variety of scientific and industrial applications. CPO is a colorless liquid with a boiling point of 88-89°C and a melting point of -51°C. It is also soluble in water and organic solvents.

Scientific Research Applications

Benzene Hydroxylation and Cytochrome P450 Enzymes

Benzene hydroxylation, a key process in chemical catalysis, is catalyzed by cytochrome P450 enzymes. This process converts benzene to phenol, benzene oxide, and ketone. Research shows that the reaction involves a complex interplay of electrophilic and radical pathways, leading to the formation of sigma-complexes. The dominant electrophilic channel produces benzene oxide, which does not rearrange to phenol or cyclohexenone under enzymatic conditions, suggesting an important role for the enzyme in the direct production of these compounds through a novel proton-shuttle mechanism mediated by the porphyrin ring (de Visser & Shaik, 2003).

Benzene Metabolism and Toxicity

The metabolism and toxicity of benzene, including its conversion to phenolic metabolites, are crucial aspects of its health effects and potential carcinogenicity. Metabolism by cytochrome P450 2E1 (CYP2E1) leads to various phenolic metabolites, which accumulate in the bone marrow and may contribute to benzene-induced genotoxicity and carcinogenicity (Hanioka et al., 2010). Further studies emphasize the role of active oxygen species produced by the redox cycling of benzene metabolites in causing oxidative DNA damage (Kolachana et al., 1993).

Nanoparticle Shape and Catalysis

The shape of platinum nanoparticles, such as cubic and cuboctahedral, significantly affects the selectivity in benzene hydrogenation. This study reveals how different nanoparticle shapes influence the production of cyclohexane and cyclohexene, suggesting important implications for catalytic processes (Bratlie et al., 2007).

Advances in Benzene Pyrolysis and Oxidation

Comprehensive studies on benzene pyrolysis and oxidation contribute significantly to our understanding of combustion processes and soot formation. These studies involve a detailed kinetic mechanism that provides insights into high-pressure pyrolysis, ignition delay times, and low-temperature reactions crucial for combustion science (Saggese et al., 2013).

Environmental and Health Impacts

The health effects and biological basis of benzene's chemical carcinogenesis are studied extensively. Benzene's role in causing leukemia and solid tumors in humans and animals, and its impact on the bone marrow's microenvironment are pivotal areas of research. These insights contribute to the understanding of benzene's multimodal mechanisms of action and its role as a hematotoxin and carcinogen (Cox, 1991).

properties

IUPAC Name

cyclopentyloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKOHFRNPSBBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593666
Record name (Cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclopentyloxy)benzene

CAS RN

33186-68-4
Record name (Cyclopentyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33186-68-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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